Distinct Cell Cycle Arrest Profile: G₀/G₁ Block and p53-Independent p21ᴡᴀꜰ¹ Induction vs. FTI-277
In a panel of seven human tumor cell lines, GGTI298 (30 µM) consistently induced a G₀/G₁ cell cycle block and increased expression of the CDK inhibitor p21ᴡᴀꜰ¹, even in p53-null Calu-1 cells. In contrast, the FTase inhibitor FTI-277 caused G₂/M accumulation in some lines, G₀/G₁ arrest in others, or had no effect, and critically, did not induce p21ᴡᴀꜰ¹ in any cell line tested [1].
| Evidence Dimension | Cell cycle arrest phase and p21ᴡᴀꜰ¹ induction |
|---|---|
| Target Compound Data | G₀/G₁ block in all 7 tested human tumor cell lines (e.g., Calu-1, Panc-1, Colo 357, T-24, A-253, SKBr 3, MDAMB-231) at 30 µM; robust p21ᴡᴀꜰ¹ protein induction. |
| Comparator Or Baseline | FTI-277 (30 µM): Caused G₂/M accumulation in Calu-1, A-549, and Colo 357 cells; G₀/G₁ in T-24 and HT-1080; no effect in Panc-1, SKBr 3, MDAMB-231, and A-253. Did not induce p21ᴡᴀꜰ¹ in any of the 7 cell lines. |
| Quantified Difference | GGTI298 uniquely induces p53-independent p21ᴡᴀꜰ¹ and a consistent G₀/G₁ arrest across diverse cancer cell lines, whereas FTI-277 shows variable, p21ᴡᴀꜰ¹-independent effects. |
| Conditions | Human tumor cell lines (Calu-1, A-549, Colo 357, T-24, HT-1080, Panc-1, SKBr 3, MDAMB-231, A-253) treated with 30 µM GGTI298 or FTI-277; cell cycle by flow cytometry; p21 by Western blot. |
Why This Matters
This data demonstrates that GGTI298 engages a specific, p53-independent tumor suppressor pathway not activated by FTIs, making it a critical tool for studies focused on p21-mediated growth arrest or cancers with p53 mutations.
- [1] Vogt A, Sun J, Qian Y, Hamilton AD, Sebti SM. The geranylgeranyltransferase-I inhibitor GGTI-298 arrests human tumor cells in G0/G1 and induces p21(WAF1/CIP1/SDI1) in a p53-independent manner. J Biol Chem. 1997 Oct 24;272(43):27224-9. View Source
